2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative with significant applications in organic chemistry and pharmaceutical research. This compound features a piperidinone core structure substituted with a phenylethyl group and two methyl groups at the 2-position. Its unique structure makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with phenethyl bromide under biphasic conditions using phase transfer catalysts . This method ensures efficient alkylation of the piperidone ring, leading to the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including
Properties
CAS No. |
95349-82-9 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C15H21NO/c1-15(2)12-14(17)9-11-16(15)10-8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI Key |
GIEKSMRBIRIDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCN1CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.